Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate
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Overview
Description
Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate is a chemical compound with the molecular formula C18H15NO3. It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to yield the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate
- 4-Hydroxy-2-quinolones
- 2-Hydroxyquinoline
Uniqueness
Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate is unique due to the presence of the phenyl group at the 4-position of the quinoline ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C18H15NO3 |
---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
methyl 2-(2-oxo-4-phenyl-1H-quinolin-3-yl)acetate |
InChI |
InChI=1S/C18H15NO3/c1-22-16(20)11-14-17(12-7-3-2-4-8-12)13-9-5-6-10-15(13)19-18(14)21/h2-10H,11H2,1H3,(H,19,21) |
InChI Key |
HUMDFNKLONDRRT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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